molecular formula C9H9BKN6 B3179251 Potassium tri(1H-imidazol-1-yl)hydroborate CAS No. 98047-23-5

Potassium tri(1H-imidazol-1-yl)hydroborate

Cat. No.: B3179251
CAS No.: 98047-23-5
M. Wt: 251.12 g/mol
InChI Key: VKOUUQNTWYRPFD-UHFFFAOYSA-N
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Description

Potassium tri(1H-imidazol-1-yl)hydroborate is an organometallic compound with the chemical formula C₉H₁₀BKN₆. It is characterized by the presence of three 1H-imidazol-1-yl groups attached to a boron atom, which is further coordinated with a potassium ion. This compound is known for its white crystalline or powder form and its solubility in water and organic solvents such as methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tri(1H-imidazol-1-yl)hydroborate can be synthesized through the reaction of 1-carbonyl-1,2,3,4-tetrahydroimidazole with potassium borohydride. The reaction typically occurs under inert gas conditions (nitrogen or argon) at temperatures ranging from 2°C to 8°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes maintaining strict control over reaction conditions to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium tri(1H-imidazol-1-yl)hydroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metal salts and other ligands. Reactions are typically carried out under inert gas conditions to prevent oxidation and degradation of the compound.

Major Products Formed

The major products formed from reactions involving this compound include various boron-containing complexes and substituted imidazolyl derivatives .

Scientific Research Applications

Potassium tri(1H-imidazol-1-yl)hydroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium tri(1H-imidazol-1-yl)hydroborate involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating reactions by lowering activation energies and increasing reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium tri(1H-imidazol-1-yl)hydroborate is unique due to its specific imidazolyl groups, which provide distinct electronic and steric properties compared to pyrazolyl derivatives. This uniqueness makes it particularly useful in certain catalytic and complexation reactions .

Properties

InChI

InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUUQNTWYRPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BKN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tri(1H-imidazol-1-yl)hydroborate
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Potassium tri(1H-imidazol-1-yl)hydroborate
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Potassium tri(1H-imidazol-1-yl)hydroborate
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Potassium tri(1H-imidazol-1-yl)hydroborate
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Reactant of Route 6
Potassium tri(1H-imidazol-1-yl)hydroborate

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